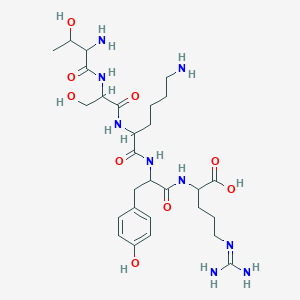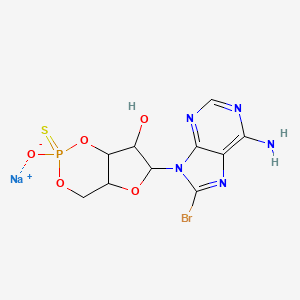
Glycine, N-(carboxymethyl)-N-hexadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(carboxymethyl)-N-hexadécyl- est un dérivé de la glycine, un acide aminé qui joue un rôle crucial dans divers processus biologiques. Ce composé est caractérisé par la présence d'un groupe carboxymethyl et d'une chaîne hexadécyle attachés à l'atome d'azote de la glycine. Il est connu pour ses propriétés tensioactives, ce qui le rend utile dans diverses applications industrielles et scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Glycine, N-(carboxymethyl)-N-hexadécyl- implique généralement la réaction de la glycine avec l'acide chloroacétique pour introduire le groupe carboxymethyl, suivie de la réaction avec l'hexadécylamine pour attacher la chaîne hexadécyle. Les conditions de réaction comprennent souvent l'utilisation d'un solvant approprié, tel que l'eau ou l'éthanol, et d'une base comme l'hydroxyde de sodium pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés à flux continu pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction, tels que la température et le pH, sont essentiels pour une production à grande échelle. Le produit final est généralement purifié par cristallisation ou techniques de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Glycine, N-(carboxymethyl)-N-hexadécyl- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes carboxyle en alcools.
Substitution : La chaîne hexadécyle peut être substituée par d'autres groupes alkyles dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les halogénures d'alkyle et les bases fortes sont généralement utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
Chimie
En chimie, Glycine, N-(carboxymethyl)-N-hexadécyl- est utilisé comme tensioactif dans diverses réactions pour améliorer la solubilité et la stabilité des réactifs. Il est également utilisé dans la synthèse de molécules organiques complexes.
Biologie
En recherche biologique, ce composé est utilisé pour étudier les protéines membranaires et leurs interactions en raison de ses propriétés tensioactives. Il aide à solubiliser les protéines liées à la membrane pour une analyse ultérieure.
Médecine
En médecine, Glycine, N-(carboxymethyl)-N-hexadécyl- est étudié pour son potentiel dans les systèmes d'administration de médicaments. Sa capacité à former des micelles en fait un candidat pour l'encapsulation de médicaments hydrophobes, améliorant ainsi leur solubilité et leur biodisponibilité.
Industrie
Sur le plan industriel, ce composé est utilisé dans la formulation de produits de soins personnels, tels que les shampooings et les revitalisants, en raison de ses propriétés tensioactives. Il est également utilisé dans la production de détergents et d'émulsifiants.
Mécanisme d'action
Le mécanisme d'action de Glycine, N-(carboxymethyl)-N-hexadécyl- implique principalement ses propriétés tensioactives. Le composé réduit la tension superficielle, ce qui lui permet de solubiliser les molécules hydrophobes dans des solutions aqueuses. Cette propriété est cruciale pour ses applications dans l'administration de médicaments et la solubilisation des protéines. Les cibles moléculaires comprennent les membranes cellulaires et les régions hydrophobes des protéines, où il interagit par le biais d'interactions hydrophobes et électrostatiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-hexadecyl- is used as a surfactant in various reactions to enhance solubility and stability of reactants. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study membrane proteins and their interactions due to its surfactant properties. It helps in solubilizing membrane-bound proteins for further analysis.
Medicine
In medicine, Glycine, N-(carboxymethyl)-N-hexadecyl- is explored for its potential in drug delivery systems. Its ability to form micelles makes it a candidate for encapsulating hydrophobic drugs, improving their solubility and bioavailability.
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the production of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of Glycine, N-(carboxymethyl)-N-hexadecyl- primarily involves its surfactant properties. The compound reduces surface tension, allowing it to solubilize hydrophobic molecules in aqueous solutions. This property is crucial for its applications in drug delivery and protein solubilization. The molecular targets include cell membranes and hydrophobic regions of proteins, where it interacts through hydrophobic and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Bétaïne de glycine : Un autre dérivé de la glycine, connu pour son rôle dans l'osmorégulation chez les plantes.
N-(carboxymethyl)glycine : Structure similaire mais dépourvue de la chaîne hexadécyle, ce qui la rend moins efficace en tant que tensioactif.
Bromure d'hexadécyltriméthylammonium (CTAB) : Un tensioactif courant utilisé dans des applications similaires mais avec une structure chimique différente.
Unicité
Glycine, N-(carboxymethyl)-N-hexadécyl- est unique en raison de la combinaison du groupe carboxymethyl et de la longue chaîne hexadécyle. Cette structure confère des propriétés à la fois hydrophobes et hydrophobes, ce qui en fait un tensioactif efficace. Sa capacité à former des micelles et à solubiliser des molécules hydrophobes la distingue des autres composés similaires.
Propriétés
Numéro CAS |
3775-52-8 |
|---|---|
Formule moléculaire |
C20H39NO4 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
2-[carboxymethyl(hexadecyl)amino]acetic acid |
InChI |
InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(22)23)18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
AFPRBBQKUYJMJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)

![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)


![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)
